Technical Guide: (-)-Di-p-toluoyltartaric Acid ((-)-DTTA)
Technical Guide: (-)-Di-p-toluoyltartaric Acid ((-)-DTTA)
Advanced Protocols for Chiral Resolution & Enantiomeric Purification
Executive Summary
(-)-Di-p-toluoyltartaric acid ((-)-DTTA) is a specialized chiral resolving agent derived from natural L-(+)-tartaric acid. It is the structural analog of the more common dibenzoyltartaric acid (DBTA) but features a para-methyl group on the aromatic rings. This structural modification increases the molecule's lipophilicity and alters the lattice energy of the resulting diastereomeric salts.
Why use (-)-DTTA? While DBTA is the "workhorse" of chiral resolution, it often fails when the target amine is highly polar or when the diastereomeric salts have similar solubilities in standard alcohols. (-)-DTTA offers a distinct solubility profile, often succeeding where DBTA fails by precipitating the less soluble diastereomer more efficiently in organic solvents like methanol, ethanol, or acetone. It is a critical component of the "Dutch Resolution" strategy, where families of resolving agents are used to induce crystallization in difficult substrates.
Chemical Architecture & Stereochemical Definition
CRITICAL WARNING: The nomenclature of tartaric acid derivatives is a frequent source of experimental error. Commercial catalogs often label this compound based on the parent acid, not the final rotation.
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Parent Acid: Natural L-(+)-Tartaric Acid (2R, 3R).
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Derivatization: Acylation of the hydroxyl groups with p-toluoyl chloride reverses the sign of optical rotation.
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Resulting Agent: (-)-Di-p-toluoyl-L-tartaric acid .[1][2][3][4]
Chemical Properties Table[2][5][6][7]
| Property | Specification |
| IUPAC Name | (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
| Formula | C |
| Molecular Weight | 386.35 g/mol |
| Melting Point | 169-171 °C |
| Solubility | Soluble in EtOH, MeOH, Acetone; Sparingly soluble in water/CH |
| pKa | ~3.0 (First carboxylic acid), ~4.4 (Second) |
Mechanistic Principles: The "Dutch Resolution"
The efficacy of (-)-DTTA lies in its ability to form supramolecular networks via hydrogen bonding and
Diastereomeric Salt Formation
When (-)-DTTA reacts with a racemic amine (
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n-Salt: [(-)-DTTA]⁻ · [(+)-Base]⁺
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p-Salt: [(-)-DTTA]⁻ · [(-)-Base]⁺
Unlike enantiomers, these salts have different lattice energies and solubilities. The success of the resolution depends on maximizing the difference in solubility (
The Dutch Resolution Concept
Developed by Vries et al., this methodology suggests that using a "family" of resolving agents (e.g., a 1:1 mixture of (-)-DTTA and (-)-DBTA) can trigger nucleation faster than a single agent. If (-)-DTTA alone causes "oiling out" (phase separation without crystallization), adding a small percentage of DBTA can act as a seed or nucleation promoter.
Visualization: Molecular Interaction Mechanism
Figure 1: Mechanistic pathway of chiral resolution via diastereomeric salt formation.[5] The specific interaction of DTTA leads to the preferential precipitation of one diastereomer.
Experimental Protocol: Resolution of a Racemic Amine
Objective: Isolate the (+)-enantiomer of a target amine using (-)-DTTA.[6]
Materials
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Racemic Amine (10 mmol)
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(-)-DTTA (10 mmol for 1:1 stoichiometry, or 5 mmol for "Popov's Rule" 0.5 eq method)
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Solvent: Ethanol (Absolute) or Methanol/Isopropanol mix.
Step-by-Step Workflow
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Stoichiometry Calculation:
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Expert Insight: Start with 0.5 equivalents of (-)-DTTA relative to the amine. This "Half-Quantity Method" forces the formation of the less soluble salt with the matching enantiomer, while the non-matching enantiomer remains as a free base in solution. This often yields higher optical purity in the first crop than using 1.0 equivalents.
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Dissolution (Reflux):
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Combine the amine and (-)-DTTA in the minimum amount of solvent required to dissolve them at boiling temperature.
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Heat to reflux until the solution is clear.
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Caution: If the solution is colored/dirty, treat with activated carbon and filter hot.
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Controlled Nucleation:
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Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).
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Critical: Rapid cooling leads to amorphous precipitation (impurities trapped). Slow cooling promotes crystal growth.
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Harvesting:
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Filter the crystals via vacuum filtration.
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Wash the cake with a small amount of cold solvent.
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Do not discard the mother liquor until the yield and enantiomeric excess (ee) are confirmed.
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Recrystallization (The Purification Step):
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The first crop usually has an ee of 70-90%.
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Recrystallize the salt from the same solvent (boil and cool again) to upgrade ee to >99%.
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Free Base Liberation:
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Suspend the purified salt in water/CH
Cl . -
Add 1M NaOH until pH > 10.
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Extract the organic layer, dry over Na
SO , and evaporate to obtain the pure chiral amine.
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Visualization: Resolution Workflow
Figure 2: Operational flowchart for the resolution of racemic amines using (-)-DTTA.
Troubleshooting & Optimization
Problem: "Oiling Out"
The solution turns cloudy and separates into a sticky oil instead of crystals.
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Cause: The melting point of the solvated salt is lower than the boiling point of the solvent, or the solution is too concentrated.
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Solution:
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Reheat and Dilute: Add 20% more solvent and reflux again.
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Seed: Add a tiny crystal of the desired salt (if available) or scratch the glass wall.
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Switch Solvent: If using EtOH, try EtOH:Water (9:1) or Acetone.
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Problem: Low Yield
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Cause: High solubility of the salt in the chosen solvent.
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Solution:
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Anti-solvent: Add a non-polar solvent (like Hexane or MTBE) dropwise to the cooled solution until turbidity appears.
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Lower Temperature: Cool the flask to 4°C in a fridge overnight.
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Problem: No Resolution (50% ee)
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Cause: The salt forms a "solid solution" where both enantiomers co-crystallize.
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Solution: This is where Dutch Resolution applies. Add 10% (-)-Dibenzoyltartaric acid (DBTA) to the mixture. The structural impurity disrupts the solid solution and forces the specific crystallization of the DTTA complex.
References
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Sigma-Aldrich. (-)-O,O′-Di-p-toluoyl-L-tartaric acid Product Specification.[1] (CAS: 32634-66-5).[1][2][3][4] Retrieved from [1]
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TCI Chemicals. (-)-Di-p-toluoyl-L-tartaric Acid Product Data. Retrieved from
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Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates.[5][7] Angewandte Chemie International Edition. (Foundational paper on Dutch Resolution).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3037000, Di-p-toluoyl-L-tartaric acid. Retrieved from
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Kozma, D. (2001).[5] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[5] CRC Press. (Authoritative text on resolution protocols).
Sources
- 1. (-)-O,O -Di-p-toluoyl- L -tartaric acid 97 32634-66-5 [sigmaaldrich.com]
- 2. (-)-Di-p-toluoyl-L-tartaric acid | C20H18O8 | CID 3037000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dutch resolution of racemates and the roles of solid solution formation and nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
